

# 7-Methyl-DMT: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | 7-Methyl DMT |           |
| Cat. No.:            | B13768765    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT or 7,N,N-TMT) is a lesser-known psychedelic compound belonging to the tryptamine class. First synthesized and studied in the late 1970s and early 1980s, it has been characterized as a potent agonist of the 5-HT2A receptor, a key target for many hallucinogenic substances. This document provides a comprehensive overview of the discovery and synthesis of 7-Methyl-DMT, including detailed experimental protocols, quantitative pharmacological data, and a visualization of its primary signaling pathway. This information is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the structure-activity relationships of psychedelic compounds.

## **Discovery and Early Research**

The discovery and initial pharmacological investigation of 7-Methyl-DMT can be attributed to the work of Richard A. Glennon and his colleagues. In a 1980 publication in the Journal of Medicinal Chemistry, they described the synthesis and evaluation of several 7-substituted N,N-dimethyltryptamine analogs, including 7-Methyl-DMT.[1] This research was part of a broader exploration into the structure-activity relationships of tryptamines at serotonin receptors.

Their studies revealed that 7-Methyl-DMT is a potent serotonin receptor agonist.[1] In behavioral studies with rats, 7-Methyl-DMT was found to produce effects similar to the known



hallucinogen 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), suggesting a similar mechanism of action and potential psychedelic properties.[1]

## **Pharmacological Data**

The primary molecular target of 7-Methyl-DMT is the serotonin 2A (5-HT2A) receptor, where it acts as an agonist. The affinity of a compound for its receptor is a critical parameter in pharmacology and is often expressed as a pA2 or Ki value. While a specific Ki value for 7-Methyl-DMT at the 5-HT2A receptor is not readily available in the public domain, the original research by Glennon et al. provided pA2 values, which are a measure of antagonist potency but can be indicative of agonist affinity in comparative studies. For comparison, the binding affinities (Ki) of the parent compound, N,N-dimethyltryptamine (DMT), at various serotonin receptors are well-documented.

| Compound     | Receptor                  | Parameter | Value           | Reference |
|--------------|---------------------------|-----------|-----------------|-----------|
| 7-Methyl-DMT | Serotonin (Rat<br>Fundus) | pA2       | Higher than DMT | [1]       |
| DMT          | 5-HT2A                    | Ki        | 127–1200 nM     | [2]       |
| DMT          | 5-HT1A                    | Ki        | 183 nM          | [2]       |
| DMT          | 5-HT2C                    | Ki        | 360–2630 nM     | [2]       |

## Synthesis of 7-Methyl-DMT

The first synthesis of 7-Methyl-DMT, as reported by Glennon et al. in 1980, likely followed the well-established Speeter-Anthony tryptamine synthesis. This versatile method involves the reaction of an indole with oxalyl chloride, followed by amidation with a secondary amine and subsequent reduction. Modern approaches, such as continuous flow synthesis, have also been developed for the efficient production of DMT analogs.

# Reconstructed First Synthesis Protocol (Based on the Speeter-Anthony Method)

This protocol is a reconstruction of the likely method used for the first synthesis of 7-Methyl-DMT, based on the widely used Speeter-Anthony tryptamine synthesis.



#### Step 1: Synthesis of 7-Methyl-3-indoleglyoxylyl Chloride

Reactants: 7-Methylindole, Oxalyl Chloride, Anhydrous Diethyl Ether.

#### Procedure:

- A solution of 7-methylindole in anhydrous diethyl ether is cooled in an ice bath.
- A solution of oxalyl chloride in anhydrous diethyl ether is added dropwise with stirring.
- The reaction mixture is stirred at room temperature for a specified period, during which a precipitate of 7-methyl-3-indoleglyoxylyl chloride forms.
- The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

#### Step 2: Synthesis of N,N-Dimethyl-7-methyl-3-indoleglyoxylamide

• Reactants: 7-Methyl-3-indoleglyoxylyl Chloride, Dimethylamine, Anhydrous Benzene.

#### Procedure:

- The 7-methyl-3-indoleglyoxylyl chloride is suspended in anhydrous benzene and cooled in an ice bath.
- An excess of a solution of dimethylamine in benzene is added dropwise with vigorous stirring.
- The reaction mixture is stirred at room temperature for several hours.
- The mixture is filtered to remove dimethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude N,N-dimethyl-7-methyl-3indoleglyoxylamide.
- The product can be purified by recrystallization.

#### Step 3: Reduction to 7-Methyl-N,N-dimethyltryptamine (7-Methyl-DMT)



 Reactants: N,N-Dimethyl-7-methyl-3-indoleglyoxylamide, Lithium Aluminum Hydride (LiAlH4), Anhydrous Tetrahydrofuran (THF).

#### Procedure:

- A solution of N,N-dimethyl-7-methyl-3-indoleglyoxylamide in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- The reaction mixture is refluxed for several hours.
- After cooling, the excess LiAlH4 is cautiously quenched by the sequential addition of water and a sodium hydroxide solution.
- The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed under reduced pressure to yield crude 7-Methyl-DMT.
- The final product can be purified by vacuum distillation or by conversion to a salt (e.g., fumarate or hydrochloride) followed by recrystallization.

# Modern Synthesis Approach: Continuous Flow Synthesis

Recent advancements have led to the development of continuous flow methods for the synthesis of DMT and its analogs.[3] This approach offers advantages in terms of safety, scalability, and product purity. A plausible continuous flow synthesis of 7-Methyl-DMT would involve a Fischer indole synthesis.

Experimental Workflow for Continuous Flow Synthesis





Click to download full resolution via product page

Caption: Continuous flow synthesis workflow for 7-Methyl-DMT.



## **Signaling Pathway**

7-Methyl-DMT exerts its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of 7-Methyl-DMT to the 5-HT2A receptor initiates a downstream signaling cascade that is believed to be responsible for its psychoactive properties.

5-HT2A Receptor Signaling Pathway



Click to download full resolution via product page

Caption: 5-HT2A receptor signaling cascade activated by 7-Methyl-DMT.

### Conclusion

7-Methyl-DMT is a fascinating tryptamine derivative with a history rooted in the systematic exploration of psychedelic structure-activity relationships. While not as widely known as its parent compound, DMT, its potent agonism at the 5-HT2A receptor makes it a compound of significant interest for psychedelic research. The synthetic routes outlined in this guide, from the classic Speeter-Anthony method to modern continuous flow techniques, provide a foundation for its preparation for further pharmacological and neuroscientific investigation. A deeper understanding of the subtle differences in the pharmacology and effects of 7-Methyl-DMT compared to other tryptamines could provide valuable insights into the complex mechanisms underlying psychedelic experiences and may inform the development of novel therapeutics for a range of neuropsychiatric conditions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Studies on several 7-substituted N,N-dimethyltryptamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Methyl-DMT: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13768765#7-methyl-dmt-discovery-and-synthesis-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com